ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate

Synthetic yield Process chemistry Scale-up

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate (CAS 6078-46-2) is a phenylhydrazone derivative with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. Synthesized via condensation of ethyl acetoacetate with phenylhydrazine, this compound is formally classified as a 2-(2-phenylhydrazinylidene)alkanoic acid ethyl ester.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 6078-46-2
Cat. No. B3274467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate
CAS6078-46-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=NNC1=CC=CC=C1)C
InChIInChI=1S/C12H16N2O2/c1-3-16-12(15)9-10(2)13-14-11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3/b13-10+
InChIKeyAPOGMIIQZNTEGK-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate (CAS 6078-46-2): A Structurally Defined Hydrazone for Specialized Procurement


Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate (CAS 6078-46-2) is a phenylhydrazone derivative with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . Synthesized via condensation of ethyl acetoacetate with phenylhydrazine, this compound is formally classified as a 2-(2-phenylhydrazinylidene)alkanoic acid ethyl ester [1]. Critically, this compound is not a standalone research molecule but a pharmacopoeia-recognized impurity—specifically designated as Edaravone Impurity 13 (or Impurity EPH)—in the synthetic pathway of the neuroprotective drug Edaravone [2]. It also served as the initial screening hit (compound 1a, IC50 = 192 µM) for a novel class of Sortase A transpeptidase inhibitors targeting Gram-positive pathogens, providing a well-characterized starting scaffold for structure–activity relationship (SAR) studies [3]. The (3E) geometric configuration of the C=N double bond is unambiguously established, distinguishing it from the corresponding Z-isomers that exhibit markedly different spectroscopic signatures [4].

Why Generic Substitution of Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate Is Scientifically Inadvisable


Simple substitution of this compound with a structurally related phenylhydrazone—such as the corresponding methyl ester (CAS 2569-45-1), the free carboxylic acid (CAS 27301-70-8), or the Z-configuration isomer—is inadvisable because these analogs diverge in at least three critical procurement-relevant dimensions: (i) geometric configuration (E vs. Z) dictates intramolecular hydrogen bonding, spectroscopic properties, and potentially reactivity, making the (3E)-isomer the only form with validated X-ray crystallographic and NMR assignments [1]; (ii) ester vs. acid functional group identity determines biological activity, with the ethyl ester being poorly active or inactive as a Sortase A inhibitor whereas the corresponding acids show IC₅₀ values of 50–100 µM, meaning that any screening effort using the wrong analog would yield false-negative results [2]; and (iii) impurity profiling context—the compound is specifically designated Edaravone Impurity 13/EPH and is supplied with regulatory-compliant characterization data, whereas generic phenylhydrazones lack this pharmacopoeial traceability [3]. The quantitative evidence below establishes the precise boundaries of interchangeability.

Quantitative Differentiation Evidence for Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate (CAS 6078-46-2)


Scalable Synthesis Yield: 90.4% for Ethyl Ester Target vs. 68% for the Carboxylic Acid Analog

The ethyl ester target compound (CAS 6078-46-2) is obtained in 90.4% yield via condensation of phenylhydrazine with ethyl acetoacetate in ethanol at −5 to 0 °C for 1 hour, as described in patent CN113072502 [1]. The corresponding free carboxylic acid analog 5a ((2Z)-3-oxo-2-(2-phenylhydrazinylidene)butanoic acid), obtained by subsequent alkaline hydrolysis of the ethyl ester 1a, is isolated in only 68% yield after recrystallization [2]. This 22.4 percentage-point yield advantage makes the ethyl ester the economically preferred procurement choice when the ester itself—rather than the acid—is the required downstream intermediate or analytical standard.

Synthetic yield Process chemistry Scale-up Hydrazone synthesis

Unambiguous (3E) Geometric Configuration Validated by ¹H-NMR Chemical Shift Landmarks

The target compound bears the (3E) configuration, which is unambiguously assigned by characteristic ¹H-NMR chemical shifts: the intramolecularly hydrogen-bonded NH proton resonates at δ ~14.85 ppm, and the acetyl methyl (CH₃CO) signal appears at δ ~2.6 ppm [1]. The Z-configuration isomer, by contrast, displays the NH signal at δ ~12.80 ppm and the acetyl methyl at δ ~2.5 ppm—differences of approximately 2.05 ppm and 0.1 ppm, respectively [1]. These shift differences arise from distinct intramolecular hydrogen-bonding patterns: the E-form features a six-membered chelate ring (NH···O=C), whereas the Z-form does not [2]. The E configuration of the parent compound 1a has been confirmed by X-ray crystallography, providing an unambiguous structural reference [2].

Geometric isomerism ¹H-NMR spectroscopy E/Z assignment Hydrazone tautomerism

Sortase A Inhibitory Activity: Ethyl Ester as an Inactive Comparator That Defines the SAR Boundary

In a FRET-based Sortase A (SrtA) transpeptidase inhibition assay, the ethyl ester hit compound 1a (closely related to CAS 6078-46-2) exhibited an IC₅₀ of 192 µM [1]. In contrast, the corresponding carboxylic acid derivatives 5a–h displayed IC₅₀ values in the range of 50–100 µM, and the most active analog, 2b (3-oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid), achieved an IC₅₀ of 50 µM [2]. Furthermore, the functionally related esters 1b–h were reported as poorly active or inactive [3]. This establishes a clear SAR demarcation: the ethyl ester group is associated with weak or negligible SrtA inhibition, while conversion to the free carboxylic acid enhances potency by at least approximately 2- to 4-fold (based on the 192 µM ester vs. 50–100 µM acid range).

Sortase A inhibition Anti-virulence FRET assay Structure–activity relationship

Commercially Available Purity Specifications: 95%+ vs. 98% for Differentiated Analytical Applications

Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate is offered by multiple vendors with distinct purity grades: Matrix Scientific supplies the compound at ≥95% purity (100 mg at $64, 500 mg at $136, 2.5 g at $420) , while Leyan (Shanghai HaoHong Biomedical) offers a 98% purity grade , and QCS (Shenzhen Zhenqiang) supplies an Edaravone Impurity 13 reference standard at 95.00% purity . The 3-percentage-point purity differential between the 95% and 98% grades represents a meaningful distinction for laboratories engaged in pharmacopoeial analytical method validation, where higher purity reduces the uncertainty associated with impurity contribution in quantitative assays.

Reference standard purity Impurity profiling Analytical method validation Quality control

Edaravone Impurity Profiling: Structurally Unique Among the Edaravone Impurity Family

This compound is officially cataloged as Edaravone Impurity 13 (also designated Impurity EPH or Impurity 8) and is chemically defined as 3-(2-Phenylhydrazinylidene)-, ethyl ester (Butanoic acid, 3-(2-phenylhydrazinylidene)-, ethyl ester) [1]. Within the Edaravone impurity family, it is structurally distinct from other characterized impurities: for example, Edaravone Impurity 12 (CAS 2061958-41-4) is the E-isomer of ethyl 3-(2-phenylhydrazono)butanoate with a different stereochemical designation [2], and Edaravone Impurity 18 (CAS 113307-37-2) is the corresponding methyl ester [3]. No other Edaravone impurity shares the exact combination of (i) ethyl ester functionality, (ii) (3E) geometric configuration, and (iii) the unsubstituted phenylhydrazinylidene moiety. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard with traceability against USP or EP pharmacopoeial standards [1].

Edaravone impurities Pharmaceutical reference standards Regulatory compliance Pharmacopoeial traceability

Predicted Physicochemical Properties Differentiating the Ethyl Ester from the Methyl Ester Analog

Computed physicochemical properties provide procurement-relevant differentiation between the target ethyl ester (CAS 6078-46-2) and its methyl ester analog (CAS 2569-45-1): the ethyl ester has a predicted LogP of approximately 2.43 (or 2.50 by alternative calculation) and a molecular weight of 220.27 g/mol, while the methyl ester analog has a molecular weight of 206.24 g/mol . The higher LogP of the ethyl ester (by approximately 0.5–0.7 log units compared to typical methyl ester homologs) translates to increased lipophilicity and longer reversed-phase HPLC retention time . This difference is critical for chromatographic method development: the ethyl ester impurity must be chromatographically resolved from the methyl ester impurity in Edaravone purity assays, and the distinct retention behavior ensures unambiguous peak identification.

Lipophilicity Chromatographic retention ADME prediction Physicochemical profiling

Optimal Procurement Scenarios for Ethyl (3E)-3-(2-phenylhydrazin-1-ylidene)butanoate


Edaravone Impurity Reference Standard for ANDA Filing and QC Release Testing

This compound is the definitive reference standard for Edaravone Impurity 13/EPH in Abbreviated New Drug Applications (ANDAs) and commercial quality control of Edaravone drug substance. Its unambiguous (3E) geometric configuration, validated by ¹H-NMR (NH δ ~14.85 ppm) and X-ray crystallography [1], provides the spectroscopic fingerprint required for method specificity validation. The compound is supplied with regulatory-compliant characterization data and can be traced against USP or EP pharmacopoeial standards [2]. Laboratories should procure the higher-purity grade (98%, e.g., from Leyan) for quantitative impurity assays to minimize systematic bias , while the 95% grade may suffice for qualitative identification or system suitability testing.

Sortase A Inhibitor SAR Studies Requiring an Authenticated Inactive Ester Scaffold

In anti-virulence drug discovery programs targeting Gram-positive pathogens, the ethyl ester serves as the essential 'inactive baseline' compound against which carboxylic acid analogs (IC₅₀ 50–100 µM) are benchmarked [1]. The 192 µM IC₅₀ of the parent ester hit defines the lower boundary of activity for the 2-(2-phenylhydrazinylidene)alkanoic acid class. Procuring the exact ethyl ester (rather than attempting to substitute the methyl ester or the acid) ensures that SAR conclusions about the role of the ester→acid functional group transformation rest on authentic, literature-validated reference data [2].

Synthetic Intermediate for Diversification into 2-(2-Phenylhydrazinylidene)alkanoic Acid Derivatives

With an optimized synthesis yield of 90.4% at gram scale [1], the ethyl ester is the cost-effective starting material for preparing diverse analogs—including the corresponding acids (5a–h), amides (7a), and nitriles (6a)—via hydrolysis, ammonolysis, or condensation reactions [2]. The high yield, combined with a reliable synthetic protocol (phenylhydrazine + ethyl acetoacetate, EtOH, −5 to 0 °C, 1 h), makes this compound the logical bulk procurement choice for medicinal chemistry laboratories generating compound libraries for Sortase A or related anti-virulence screening campaigns.

Chromatographic Method Development and System Suitability Testing

The distinct predicted LogP (~2.43–2.50) and molecular weight (220.27 g/mol) of the ethyl ester differentiate it chromatographically from the methyl ester analog (MW 206.24) [1][2]. HPLC method developers validating Edaravone impurity profiling methods can exploit this physicochemical divergence to achieve baseline resolution between ethyl and methyl ester impurities. The compound is therefore procured as a system suitability standard to verify column performance, retention time reproducibility, and resolution criteria in pharmacopoeial impurity methods.

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